

DM3-SMe: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: DM3-SMe

Cat. No.: B12294429

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CAS Number: 796073-70-6[1][2]

Molecular Formula: C38H54ClN3O10S2[1][3]

Introduction

DM3-SMe is a highly potent maytansinoid derivative that functions as a tubulin inhibitor.[1][4] As a cytotoxic agent, it is a critical component in the development of Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody to enable targeted delivery to cancer cells. [1][4] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity. This technical guide provides an in-depth overview of **DM3-SMe**, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its application in cancer research and drug development.

Physicochemical Properties

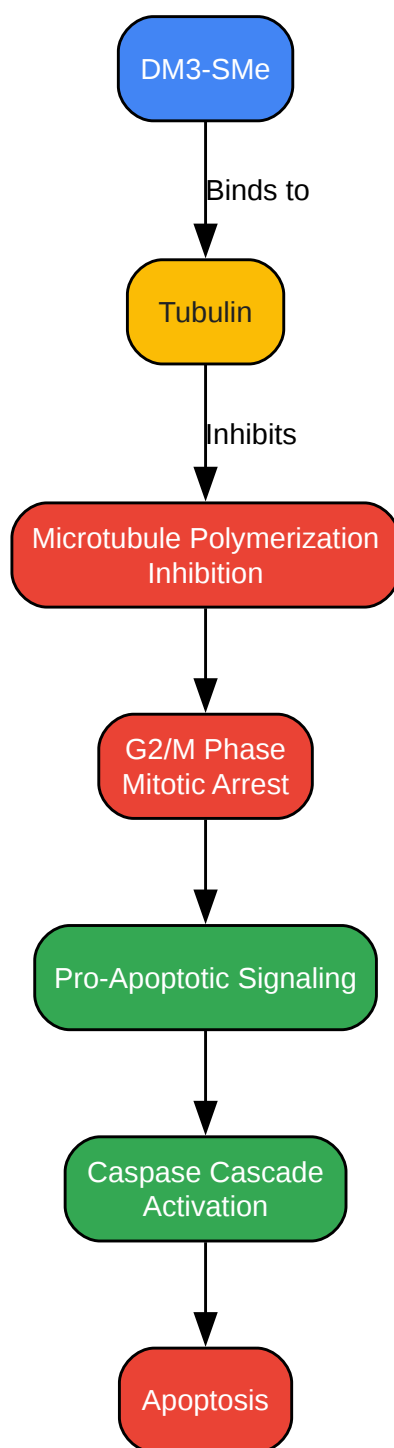
Property	Value	Reference
CAS Number	796073-70-6	[1][2]
Molecular Formula	C38H54ClN3O10S2	[1][3]
Molecular Weight	812.43 g/mol	[1]
Storage Temperature	-20°C	[1]
Solubility	Soluble in DMSO	[1]

Mechanism of Action

DM3-SMe exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, including cell division.[5] Maytansinoids, including **DM3-SMe**, bind to tubulin and inhibit its polymerization into microtubules. This interference with microtubule assembly leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5]

Signaling Pathway for DM3-SMe Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by **DM3-SMe**'s interaction with tubulin, leading to apoptosis.



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Caption: Signaling pathway of **DM3-SMe**-induced apoptosis.

In Vitro Cytotoxicity

DM3-SMe demonstrates potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Cell Line	Cancer Type	IC50 (nM)	Reference
Various	Not Specified	0.0011	[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro cytotoxicity of **DM3-SMe** using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

- Culture cancer cells of interest in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Incubate the plate overnight to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of **DM3-SMe** in DMSO.
- Perform serial dilutions of the **DM3-SMe** stock solution in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 μ L of the diluted **DM3-SMe** solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
- Incubate the plate for 72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 10 μ L of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Absorbance Reading:

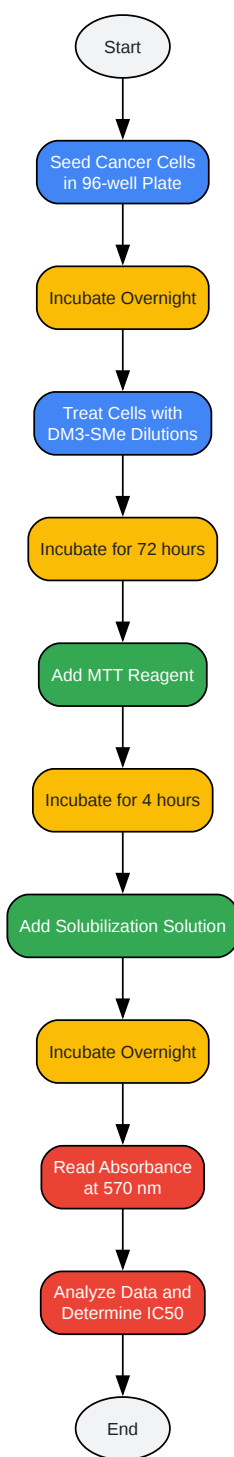
- After the incubation, add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C in a humidified atmosphere.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Subtract the background absorbance (wells with medium only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the **DM3-SMe** concentration to determine the IC₅₀ value.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates the workflow for the MTT assay.



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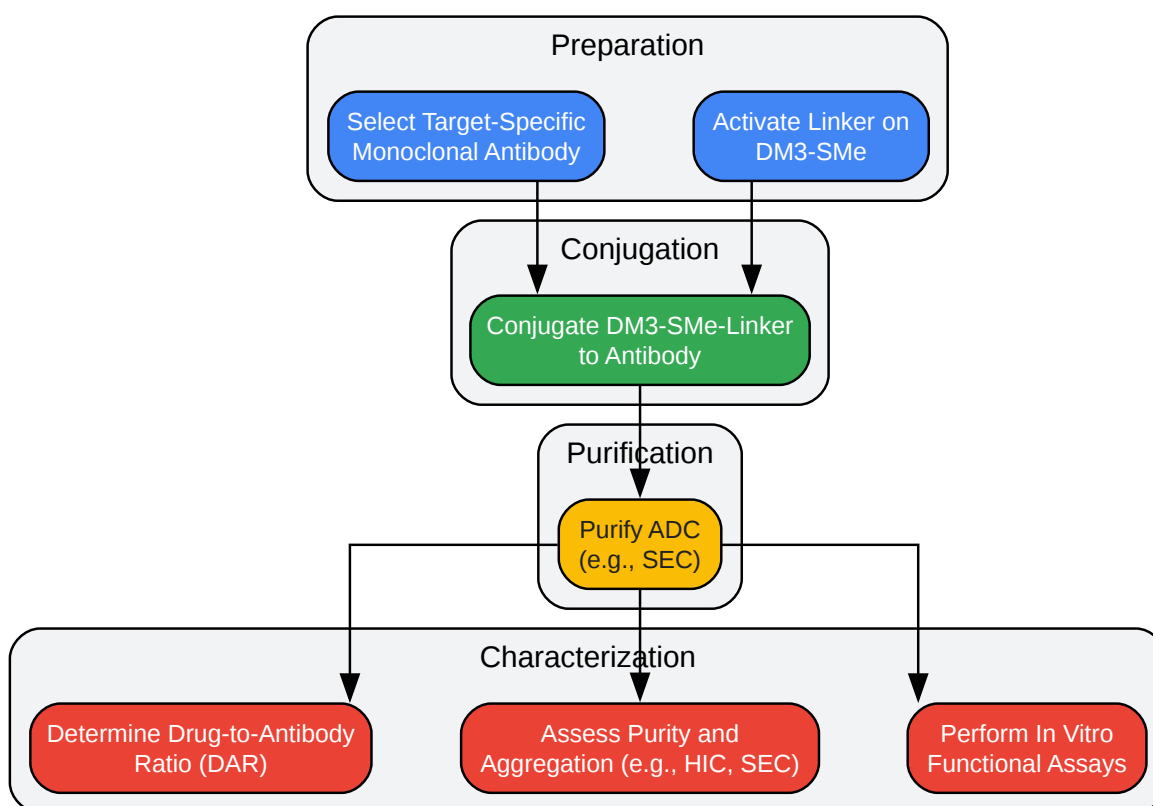
Caption: Workflow for MTT-based cytotoxicity assay.

Antibody-Drug Conjugate (ADC) Development

DM3-SMe is designed for conjugation to monoclonal antibodies (mAbs) to create ADCs. The conjugation process typically involves linking **DM3-SMe** to the antibody via a stable linker.

Logical Workflow for DM3-SMe ADC Creation and Characterization

The diagram below outlines the key steps in the development and analysis of a **DM3-SMe** ADC.



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Caption: Workflow for **DM3-SMe** ADC development.

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